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Abstract
DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear

receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity

for FXR, DY268 serves as a critical tool for investigating the physiological and pathological

roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI),

where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile

acid signaling. This technical guide provides a comprehensive overview of the biological activity

of DY268, its target, quantitative data on its potency, detailed experimental protocols for its use,

and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Target: Farnesoid X Receptor (FXR)
DY268's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear

receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and

adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer

with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences

known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target

genes, thereby regulating their expression.

Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The

activation of FXR by its agonists initiates a cascade of events that are central to maintaining
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metabolic homeostasis.

Mechanism of Action of DY268
DY268 acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the

receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the

conformational changes required for the recruitment of coactivator proteins, leading to a

suppression of FXR-mediated gene transcription.[6] By inhibiting FXR, DY268 can be used to

study the consequences of disrupted bile acid signaling, which is implicated in conditions such

as cholestasis and drug-induced liver injury.[3]

Quantitative Data
The potency of DY268 has been characterized in various assays, with the following key

quantitative metrics:

Parameter Value Assay Type Reference

IC50 7.5 nM Biochemical Assay [1][2][3]

IC50 468 nM
Cell-based FXR

Transactivation Assay
[1][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Signaling Pathway
The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport.

DY268, by antagonizing FXR, modulates this pathway.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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